molecular formula C16H22N2O5S2 B2792853 (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 2034895-73-1

(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2792853
CAS RN: 2034895-73-1
M. Wt: 386.48
InChI Key: RVXBEOJYZFDQKN-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as compound 34, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 involves the inhibition of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide binds to the ATP-binding site of CK2 and prevents its activity. In addition, (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
Compound 34 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. In addition, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 in lab experiments is its specificity for the protein kinase CK2, which allows for the study of its role in various cellular processes. However, one limitation of using this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions related to (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34, including the development of more potent and selective inhibitors of CK2, the study of its potential in combination with other cancer treatments, and the study of its potential in other neurological disorders. In addition, the use of (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 in drug delivery systems and its pharmacokinetics in vivo should be further studied.

Synthesis Methods

Compound 34 has been synthesized using different methods, including a one-pot reaction, a Suzuki-Miyaura cross-coupling reaction, and a palladium-catalyzed coupling reaction. The one-pot reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzaldehyde with methylsulfonyl allyl bromide and triethylamine in the presence of palladium acetate and copper (II) acetate. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzeneboronic acid with 3-bromoallyl methyl sulfone in the presence of palladium acetate and triphenylphosphine. The palladium-catalyzed coupling reaction involves the reaction of 3-(piperidin-1-ylsulfonyl)benzaldehyde with methylsulfonyl allyl bromide in the presence of palladium acetate and triphenylphosphine.

Scientific Research Applications

Compound 34 has been studied for its potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has shown potential as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. In inflammation, (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide 34 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, this (E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide has been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-24(20,21)12-6-9-17-16(19)14-7-5-8-15(13-14)25(22,23)18-10-3-2-4-11-18/h5-8,12-13H,2-4,9-11H2,1H3,(H,17,19)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBEOJYZFDQKN-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(methylsulfonyl)allyl)-3-(piperidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.